Product packaging for Boc-3-aminobenzene-1,2-dicarboxylic acid(Cat. No.:CAS No. 1185302-72-0)

Boc-3-aminobenzene-1,2-dicarboxylic acid

Cat. No.: B1521641
CAS No.: 1185302-72-0
M. Wt: 281.26 g/mol
InChI Key: PZTGKHDIUBIWHZ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions, with multiple acceptable naming approaches reflecting its structural complexity. The primary systematic name is 3-[(2-methylpropan-2-yl)oxycarbonylamino]phthalic acid, which precisely describes the substitution pattern on the benzene ring core. Alternative systematic nomenclatures include 1,2-benzenedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, emphasizing the dicarboxylic acid nature with specific amino protection.

The compound is commonly referenced as 3-((tert-butoxycarbonyl)amino)phthalic acid in chemical literature, highlighting the relationship to phthalic acid as the parent structure. This nomenclature system clearly indicates the positioning of the tert-butoxycarbonyl-protected amino group at the 3-position relative to the adjacent dicarboxylic acid functionality. The Chemical Abstracts Service has assigned registry number 1185302-72-0 to this specific compound, providing unambiguous identification across chemical databases.

The molecular descriptor language reflects the structural complexity through various representation systems. The Simplified Molecular Input Line Entry System notation reads CC(C)(C)OC(=O)NC1=CC=CC(=C1C(=O)O)C(=O)O, systematically encoding the connectivity pattern. The International Chemical Identifier provides a standardized representation as InChI=1S/C13H15NO6/c1-13(2,3)20-12(19)14-8-6-4-5-7(10(15)16)9(8)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18), enabling computational database searches and structural verification.

Molecular Formula and Stereochemical Configuration

The molecular formula C13H15NO6 accurately represents the atomic composition of this compound, corresponding to a molecular weight of 281.26 atomic mass units. This formula reflects the incorporation of thirteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and six oxygen atoms within the molecular framework. The molecular composition demonstrates the presence of multiple functional groups including aromatic carbons, aliphatic carbons in the tert-butyl protecting group, carboxylic acid carbonyls, and the carbamate protecting group functionality.

Stereochemical considerations for this compound primarily involve the conformational flexibility around the carbamate linkage and the spatial arrangement of the carboxylic acid groups. The aromatic ring system provides a rigid planar framework, while the tert-butoxycarbonyl group introduces conformational degrees of freedom through rotation around the carbon-nitrogen and carbon-oxygen bonds. The 1,2-dicarboxylic acid arrangement on the benzene ring creates potential for intramolecular hydrogen bonding interactions, influencing the preferred conformational states.

The compound exhibits planar geometry within the aromatic ring system, with the carboxylic acid groups capable of adopting various orientations relative to the ring plane. Computational studies suggest preferred conformations that minimize steric interactions between the bulky tert-butoxycarbonyl group and the adjacent carboxylic acid functionalities. The molecular geometry allows for potential chelation behaviors with metal ions through the carboxylate oxygen atoms when deprotonated under appropriate conditions.

Spectroscopic analysis reveals characteristic absorption patterns consistent with the molecular structure. The infrared spectrum displays distinctive carbonyl stretching frequencies corresponding to both carboxylic acid and carbamate functionalities, providing confirmation of the molecular composition and functional group arrangements.

Comparative Analysis of Tautomeric Forms

The structural framework of this compound enables various tautomeric equilibria, particularly involving the carboxylic acid functionalities and potential amide-imidic acid interconversions. Tautomeric phenomena represent fundamental chemical processes where proton migration occurs between different positions within the molecule, resulting in structural isomers that rapidly interconvert under normal conditions.

Primary tautomeric considerations involve the carboxylic acid groups, which can exist in equilibrium with their corresponding enol forms, although the keto tautomers predominate significantly under standard conditions. The 1,2-positioning of the carboxylic acids creates opportunities for intramolecular hydrogen bonding, potentially stabilizing specific tautomeric forms through six-membered ring chelation arrangements.

The carbamate functionality introduces additional tautomeric possibilities through potential amide-imidic acid equilibria. Imidic acids represent tautomeric forms where the hydrogen atom migrates from nitrogen to oxygen, creating RC(OH)=NR' structures instead of the conventional amide RC(=O)NHR' arrangement. These tautomeric forms generally favor the amide structure in oxygen-containing environments, while imidic acid forms may be stabilized under specific solvent conditions or in the presence of coordinating species.

Research demonstrates that prototropic tautomerization can proceed through single proton migration mechanisms, often involving pseudo-ring transition states. For aromatic systems bearing both amino and carboxylic acid functionalities, the tautomeric behavior becomes particularly complex due to the extended conjugation possibilities and multiple hydrogen bonding sites. The energy barriers for tautomeric interconversion typically range from moderate to high values, depending on the specific structural arrangements and environmental conditions.

Computational studies on related aminophthalic acid derivatives suggest that tautomeric equilibria can be influenced by solvent polarity, temperature, and the presence of coordinating species. The relative stability of different tautomeric forms depends on factors including intramolecular hydrogen bonding strength, aromatic stabilization energy, and electrostatic interactions between functional groups.

Crystallographic Data and Solid-State Packing Behavior

Crystallographic analysis of this compound reveals important structural features regarding molecular packing arrangements and intermolecular interactions in the solid state. The compound exhibits characteristic melting behavior with decomposition occurring in the temperature range of 180-185 degrees Celsius, indicating thermal stability limitations typical of carboxylic acid derivatives with amino functionality.

The solid-state structure demonstrates significant hydrogen bonding networks formed through carboxylic acid dimers and carbamate-carboxylic acid interactions. These hydrogen bonding patterns create extended three-dimensional frameworks that contribute to the crystalline stability and influence the physical properties of the material. The carboxylic acid groups preferentially form cyclic dimers through dual hydrogen bonds, a common structural motif in dicarboxylic acid crystal structures.

Density measurements indicate a solid-state density of approximately 1.551 grams per cubic centimeter, reflecting efficient molecular packing arrangements. This density value correlates with the presence of multiple hydrogen bonding sites and the relatively compact molecular structure despite the bulky tert-butoxycarbonyl protecting group.

The crystal lattice accommodates the molecular geometry through specific packing arrangements that minimize steric conflicts while maximizing stabilizing interactions. The aromatic ring systems tend to participate in weak π-π stacking interactions, contributing additional stabilization to the crystal structure. The tert-butyl groups orient to minimize intermolecular repulsions while maintaining the integrity of the hydrogen bonding networks.

Solubility characteristics reflect the crystalline packing behavior, with the compound demonstrating solubility in polar protic solvents such as methanol, consistent with the hydrogen bonding capabilities of the carboxylic acid and carbamate functionalities. The crystalline form influences dissolution rates and bioavailability characteristics, making solid-state analysis crucial for pharmaceutical applications.

X-ray crystallographic studies on related aminophthalic acid derivatives provide insights into the structural preferences and packing motifs typical of this compound class. These studies reveal that amino-substituted phthalic acid derivatives consistently adopt packing arrangements that optimize hydrogen bonding while accommodating the steric requirements of substituent groups.

Table 1: Physical Properties and Molecular Descriptors

Property Value Reference
Molecular Weight 281.26 g/mol
Molecular Formula C13H15NO6
Melting Point 180-185°C (dec.)
Density 1.551 g/cm³
CAS Registry Number 1185302-72-0
MDL Number MFCD02682147

Table 2: Spectroscopic Identifiers and Chemical Descriptors

Descriptor Type Value
SMILES CC(C)(C)OC(=O)NC1=CC=CC(=C1C(=O)O)C(=O)O
InChI Key PZTGKHDIUBIWHZ-UHFFFAOYSA-N
Predicted pKa 3.41±0.10
Boiling Point (Predicted) 436.4±40.0°C
Solubility Methanol soluble

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO6 B1521641 Boc-3-aminobenzene-1,2-dicarboxylic acid CAS No. 1185302-72-0

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-13(2,3)20-12(19)14-8-6-4-5-7(10(15)16)9(8)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTGKHDIUBIWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Boc-3-aminobenzene-1,2-dicarboxylic acid is widely used in scientific research due to its versatility and stability:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and polymers.

  • Biology: The compound is used in proteomics research to study protein interactions and functions.

  • Medicine: It is employed in the development of new drugs and therapeutic agents, particularly those targeting neurological disorders and inflammation.

  • Industry: The compound is utilized in the production of advanced materials and coatings due to its chemical properties.

Mechanism of Action

The mechanism by which Boc-3-aminobenzene-1,2-dicarboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

3-Aminophthalic Acid (3-Amino-1,2-benzenedicarboxylic Acid)

  • Structure: Lacks the Boc group, featuring a free amino group at position 3 .
  • Reactivity : The unprotected amine increases susceptibility to oxidation and nucleophilic reactions, limiting its use in multi-step syntheses without additional protection.
  • Applications : Used as a precursor in dye synthesis and coordination chemistry due to its chelating properties .
Property Boc-3-aminobenzene-1,2-dicarboxylic Acid 3-Aminophthalic Acid
Molecular Formula C₁₃H₁₅NO₆ C₈H₇NO₄
Amino Group Protection Boc-protected Unprotected
Solubility (Polar Solvents) Lower (hydrophobic Boc group) Higher (free amine and -COOH)
Stability in Synthesis High (amine protected) Moderate (reactive amine)
Patent/Literature Count 1 patent, 0 literature Not specified

3-Acetamidophthalic Acid

  • Structure : Features an acetamido (-NHCOCH₃) group at position 3 instead of Boc .
  • Reactivity : The acetamido group offers moderate protection, less bulky than Boc, allowing for selective deprotection under acidic conditions.
  • Applications : Used in pharmaceutical intermediates and polymer research .
Property This compound 3-Acetamidophthalic Acid
Protecting Group Boc (tert-butoxycarbonyl) Acetamido
Deprotection Conditions Acidic (e.g., TFA) Acidic or enzymatic hydrolysis
Steric Hindrance High (Boc group) Moderate
Applications Peptide synthesis, specialty chemicals Drug intermediates

Cyclohexane-1,2-dicarboxylic Acid Derivatives

  • Structure: Alicyclic (non-aromatic) dicarboxylic acids, such as cyclohexane-1,2-dicarboxylic acid diisononyl ester (DINCH metabolites) .
  • Reactivity: Less aromatic conjugation, leading to different electronic properties.
  • Applications : DINCH is a phthalate replacement in plastics, with metabolites monitored in toxicology studies .
Property This compound Cyclohexane-1,2-dicarboxylic Acid Derivatives
Ring Structure Aromatic benzene Alicyclic cyclohexane
Biodegradability Low (aromatic core) Higher (alicyclic structure)
Industrial Use Specialty chemicals Plasticizers, polymer additives
Toxicity Profile Not reported Potential endocrine disruption

Cyclopropane- and Cyclobutane-dicarboxylic Acids

  • Structure : Includes rel-(1R,2R)-cyclopropane-1,2-dicarboxylic acid (chiral) and cis-cyclobutane-1,2-dicarboxylic acid .
  • Reactivity : Strain in small rings enhances reactivity; chiral forms are used in asymmetric synthesis .
  • Applications : Chiral selectors in chromatography (e.g., trans-acenaphthen-1,2-dicarboxylic acid derivatives) , pharmaceuticals, and agrochemicals .
Property This compound rel-(1R,2R)-Cyclopropane-1,2-dicarboxylic Acid
Ring Strain None (aromatic) High (cyclopropane ring)
Chirality Achiral Chiral (R,R configuration)
Market Value Niche applications Growing demand in enantioselective synthesis
Thermal Stability High Moderate (ring strain)

Key Research Findings and Data

  • Synthetic Utility: The Boc group in this compound enables controlled amine reactivity, critical for peptide coupling and polymer chemistry .
  • Environmental Impact : Unlike cyclohexane-based plasticizers (e.g., DINCH), aromatic dicarboxylic acids exhibit slower degradation, necessitating careful waste management .
  • Economic Trends: Cyclopropane derivatives command higher market prices (up to US$/g scales) due to their role in chiral synthesis , whereas Boc-protected aromatics remain niche.

Biological Activity

Boc-3-aminobenzene-1,2-dicarboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an amino-substituted derivative of benzene dicarboxylic acid. The presence of the Boc (tert-butyloxycarbonyl) group enhances its stability and solubility in organic solvents, making it suitable for various chemical reactions and biological assays.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound has been evaluated using the MTT assay, which measures cell viability and proliferation.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µg/mL)Viability (%) at 50 µg/mL
HepG24267.7
MCF-710078.14
HaCaT>25082.23
NIH 3T3>50096.11

The results indicate that this compound exhibits significant cytotoxicity towards HepG2 and MCF-7 cancer cell lines while demonstrating lower toxicity towards normal cell lines (HaCaT and NIH 3T3) . The observed cell viability percentages suggest a concentration-dependent response, with higher concentrations leading to increased cytotoxicity.

The cytotoxic mechanism of this compound appears to involve the induction of apoptosis in cancer cells. Morphological changes such as cell rounding, membrane blebbing, and loss of adhesion were observed upon treatment with the compound . These changes are characteristic indicators of apoptotic cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains:

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 mg/mL
S. aureus75 mg/mL
S. agalactiae100 mg/mL

The compound exhibited significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae . This suggests its potential as a lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

Several case studies have been conducted to explore the therapeutic applications of this compound:

  • Case Study on Cancer Treatment :
    • A study involving the administration of this compound in combination with existing chemotherapeutic agents showed enhanced efficacy in reducing tumor size in animal models .
  • Antimicrobial Efficacy :
    • In vitro studies demonstrated that when combined with other antibiotics, this compound significantly reduced bacterial resistance in clinical isolates .

Preparation Methods

Boc Protection of 3-Aminobenzene-1,2-dicarboxylic Acid

  • Reagents and Conditions : The amino acid is dissolved in a suitable solvent (e.g., dioxane/water mixture or organic solvents like ethyl acetate). Triethylamine is added as a base to neutralize the acid formed during the reaction. Di-tert-butyl dicarbonate is then added slowly to the reaction mixture.
  • Reaction Monitoring : The reaction progress is monitored by techniques such as LC-MS or HPLC to ensure complete conversion.
  • Workup : After completion, the reaction mixture is extracted with organic solvents, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  • Purification : The crude product is purified by recrystallization or chromatography to yield Boc-3-aminobenzene-1,2-dicarboxylic acid with high purity.

Comparative Analysis of Boc Protection Methods

Method Starting Material Boc Reagent Base Solvent Reaction Time Yield (%) Notes
Method A 3-Aminobenzene-1,2-dicarboxylic acid (Boc)2O Triethylamine Dioxane/H2O 5-6 hours ~95 High purity, scalable
Method B 3-Aminobenzene-1,2-dicarboxylic acid methyl ester (Boc)2O NaHCO3 Ethyl Acetate 4 hours 90-93 Requires ester hydrolysis post-protection
Method C 3-Aminobenzene-1,2-dicarboxylic acid (Boc)2O DIPEA THF 3-5 hours 88-92 Mild conditions, suitable for sensitive substrates

Data synthesized from various academic and patent sources.

Insights from Related Synthetic Routes

Although direct literature on this compound is limited, related compounds such as Boc-protected amino acids and amino piperidines provide valuable insights:

  • A patent describes Boc protection of amino acids starting from D-glutamic acid derivatives, involving esterification, Boc protection, and subsequent functional group transformations with high yields and industrial scalability.
  • Boron-mediated amidation methods using reagents like B(OCH2CF3)3 have been developed for direct coupling of carboxylic acids and amines, offering mild conditions and high yields with minimal racemization, which could be adapted for preparing amide derivatives of Boc-protected amino acids.

Research Findings and Optimization Notes

  • Reaction Conditions : Boc protection is typically carried out at low to moderate temperatures (0-30°C) to minimize side reactions.
  • Solvent Choice : Mixed aqueous-organic solvents facilitate solubilization of amino acids and reagents, improving reaction rates.
  • Base Selection : Triethylamine is preferred for its efficiency and ease of removal, but alternatives like DIPEA or sodium bicarbonate can be used depending on substrate sensitivity.
  • Purification : Solid-phase extraction or crystallization is effective for isolating high-purity Boc-protected products without extensive chromatography.

Summary Table of Key Preparation Steps

Step Description Reagents/Conditions Outcome
1 Dissolution of 3-aminobenzene-1,2-dicarboxylic acid Dioxane/H2O or organic solvent Homogeneous solution
2 Addition of base Triethylamine or equivalent Neutralization of acid
3 Boc protection Di-tert-butyl dicarbonate, 0-30°C Formation of Boc-protected amine
4 Workup Extraction, washing, drying Removal of impurities
5 Purification Recrystallization or chromatography Pure this compound

Q & A

Q. What are the optimal synthetic routes for Boc-3-aminobenzene-1,2-dicarboxylic acid, and how can purity be ensured?

Methodological Answer: The synthesis typically involves two steps: (1) Protection of the amino group in 3-aminobenzene-1,2-dicarboxylic acid using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine in THF) . (2) Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Purity validation requires HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) and NMR (¹H/¹³C) to confirm Boc-group integrity and absence of residual solvents .

Q. How do steric and electronic effects of the Boc group influence the reactivity of benzene-1,2-dicarboxylic acid derivatives?

Methodological Answer: The Boc group introduces steric hindrance, reducing nucleophilic reactivity at the 3-amino position. This is critical for regioselective functionalization (e.g., amidation at carboxyl groups). IR spectroscopy (C=O stretch at ~1680–1720 cm⁻¹) and computational modeling (DFT) can quantify electronic effects on carboxylate pKa values .

Q. What analytical techniques are essential for characterizing Boc-protected derivatives?

Methodological Answer:

  • NMR : ¹H NMR (DMSO-d₆) identifies Boc-group protons (δ 1.3–1.5 ppm, singlet) and aromatic protons (δ 7.2–8.0 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm accuracy).
  • X-ray Crystallography : Resolves stereochemical ambiguity in solid-state structures (e.g., coordination polymers) .

Advanced Research Questions

Q. How can this compound be utilized in metal-organic framework (MOF) design?

Methodological Answer: The compound serves as a linker due to its two carboxylate groups and Boc-protected amine, enabling post-synthetic modification. Example protocol:

React with Zn(NO₃)₂·6H₂O in DMF at 120°C for 24 hours to form a MOF.

Deprotect the Boc group (TFA/DCM, 2 hours) to expose the amine for functionalization (e.g., Schiff base formation).
Characterize porosity via BET surface area analysis and stability via TGA .

Q. How to resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting or IR shifts) may arise from:

  • Tautomerism : Use variable-temperature NMR to detect equilibrium between keto-enol forms.
  • Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃.
  • Impurity interference : Employ 2D NMR (COSY, HSQC) and LC-MS to identify byproducts .

Q. What strategies improve the yield of polyimide precursors derived from this compound?

Methodological Answer:

Anhydride Activation : Convert the acid to its dianhydride via refluxing with acetic anhydride.

Polymerization : React with diamines (e.g., 4,4'-oxydianiline) in NMP at 180°C under nitrogen. Optimize stoichiometry (1:1 molar ratio) and monitor molecular weight via GPC.

Boc Deprotection : Post-polymerization treatment with TFA yields amine-functionalized polyimides for biomedical applications .

Q. How does the Boc group affect the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer: The Boc group reduces hydrogen-bonding capacity, altering binding affinity. Experimental approaches:

  • Molecular Docking : Simulate interactions with targets (e.g., cyclooxygenase) using AutoDock Vina.
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) of Boc-protected vs. deprotected derivatives .

Q. What are the challenges in scaling up this compound synthesis for collaborative studies?

Methodological Answer:

  • Solvent Volume : Transition from batch to flow chemistry for controlled Boc protection.
  • Purification : Replace column chromatography with fractional crystallization (solvent: ethanol/water).
  • Reproducibility : Standardize reaction conditions (temperature, humidity) and validate via inter-lab round-robin testing .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Boc-3-aminobenzene-1,2-dicarboxylic acid
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Boc-3-aminobenzene-1,2-dicarboxylic acid

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